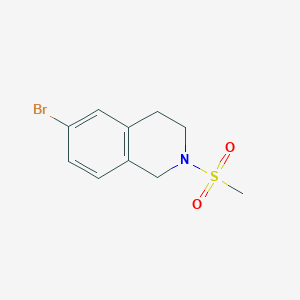

6-Bromo-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

6-Bromo-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C10H12BrNO2S and its molecular weight is 290.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Many compounds with similar structures to “6-Bromo-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline” are known to interact with various proteins or enzymes in the body. These could include receptors, ion channels, or enzymes involved in critical biochemical pathways .

Mode of Action

The compound could interact with its target through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification. The exact mode of action would depend on the specific target and the chemical structure of the compound .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a metabolic pathway, the compound could alter the production of certain metabolites, which could have downstream effects on other processes in the body .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size could influence how the compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target and the biochemical pathways affected. This could range from changes in cell signaling, alterations in gene expression, or even cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective or stable under acidic conditions, while others might require the presence of certain cofactors or ions to function properly .

Activité Biologique

6-Bromo-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (CAS Number: 1046816-12-9) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and therapeutic applications.

- Molecular Formula : C₁₀H₁₂BrNO₂S

- Molecular Weight : 290.177 g/mol

- Storage Conditions : Ambient temperature

- Hazard Information : May cause respiratory irritation and skin irritation .

Synthesis and Derivatives

Recent studies have focused on synthesizing various derivatives of tetrahydroisoquinolines to enhance their biological activities. For instance, N-sulfonyl derivatives have been synthesized using environmentally friendly catalysts, yielding moderate to high efficacy against microbial strains .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In particular:

- Antifungal Activity : Some derivatives showed promising antifungal effects against species such as Aspergillus and Penicillium, with inhibition zones indicating effective antimicrobial action at varying concentrations .

Pharmacological Effects

The compound has been investigated for its role in modulating various biological pathways:

- RORγt Inhibition : A derivative has been identified as a potent inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt), which is crucial in regulating Th17 cells associated with autoimmune diseases. This derivative exhibited enhanced bioavailability and therapeutic efficacy in mouse models for conditions like psoriasis and rheumatoid arthritis .

Toxicity and Safety Profile

Toxicological assessments indicate that while some derivatives show immunotoxicity, others demonstrate an absence of hepatic toxicity, suggesting a favorable safety profile for further development .

Study 1: Antifungal Efficacy

A study evaluated several derivatives of tetrahydroisoquinolines for their antifungal activity. Derivatives 5 and 6 were particularly noted for their effectiveness against Botrytis cinerea, with IC50 values indicating strong antifungal potential.

Study 2: Autoimmune Disease Treatment

In another study, a specific derivative was tested in mouse models for its ability to treat autoimmune diseases. The results showed that it significantly reduced disease symptoms without adverse effects over a two-week period, highlighting its therapeutic promise .

Comparative Table of Biological Activities

Applications De Recherche Scientifique

Therapeutic Applications

1. Antidepressant Activity

Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit antidepressant effects. A study highlighted the potential of such compounds in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

2. Anticancer Properties

Tetrahydroisoquinolines have been investigated for their anticancer activities. Specific derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The methylsulfonyl group may enhance the compound's bioactivity by improving solubility and bioavailability .

3. Neurological Disorders

The compound's structure suggests potential neuroprotective effects. Research into similar compounds has demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Antidepressant Effects of Tetrahydroisoquinolines | Demonstrated efficacy in animal models for depression. | Potential use in developing new antidepressants. |

| Anticancer Activity of Isoquinoline Derivatives | Showed significant inhibition of tumor growth in vitro and in vivo. | Development of novel anticancer therapies targeting specific cancer types. |

| Neuroprotective Effects | Reduced oxidative stress markers in neuronal cells treated with tetrahydroisoquinoline derivatives. | Exploration as a treatment option for neurodegenerative diseases. |

Propriétés

IUPAC Name |

6-bromo-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c1-15(13,14)12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPOZSRPPBTBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C(C1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731129 | |

| Record name | 6-Bromo-2-(methanesulfonyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046816-12-9 | |

| Record name | 6-Bromo-2-(methanesulfonyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.